![molecular formula C13H18N2O2S B5754734 N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as FC-72, is a chemical compound that has been widely used in scientific research. It is a member of the thioamide family, which has been found to have various biological activities. FC-72 has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is not fully understood. It has been suggested that N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide may inhibit the activity of enzymes involved in DNA replication and repair, which could lead to the inhibition of tumor growth. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to inhibit the production of cytokines, which are involved in inflammation. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to decrease the levels of prostaglandins, which are involved in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments. It has been found to have low toxicity and is relatively easy to synthesize. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is also stable under normal laboratory conditions. However, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have limited stability in some solvents.
Orientations Futures
There are several future directions for research on N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide. One direction is to study its potential as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another direction is to study its potential as an anti-viral drug. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been found to have activity against herpes simplex virus type 1 and type 2, and further studies are needed to determine its potential as a treatment for these infections. Additionally, further studies are needed to determine the mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide and its potential as a treatment for other diseases, such as inflammation and pain.
Conclusion
In conclusion, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been found to have antitumor, antiviral, anti-inflammatory, and analgesic effects. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide, including its potential as an anti-cancer and anti-viral drug, and its mechanism of action.
Méthodes De Synthèse
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide can be synthesized using different methods, such as the reaction of 2-furylcarbinol with thiophosgene, followed by the reaction of the resulting intermediate with cyclohexanecarboxylic acid. Another method involves the reaction of 2-furylcarbinol with thionyl chloride, followed by the reaction of the resulting intermediate with cyclohexanecarboxylic acid. The yield of N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide using these methods varies from 60% to 80%.
Applications De Recherche Scientifique
N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been used in various scientific research applications. It has been found to have antitumor activity against various cancer cell lines, such as breast cancer, lung cancer, and leukemia. N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide has been studied for its anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h4,7-8,10H,1-3,5-6,9H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOQFKGXNNDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-ylmethyl)carbamothioyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


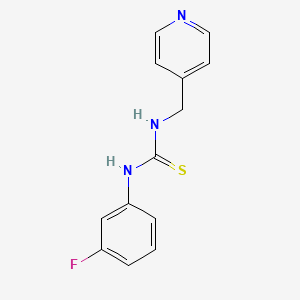
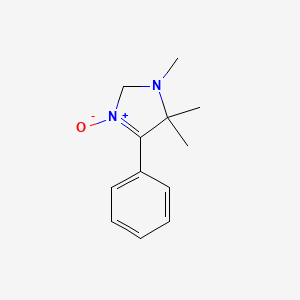
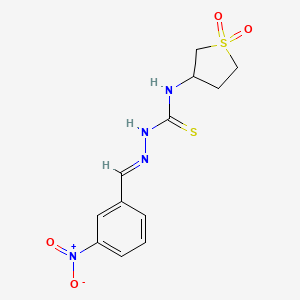
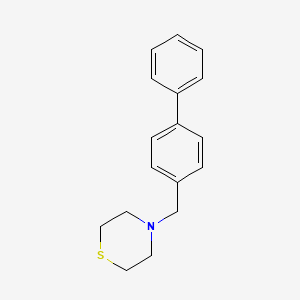
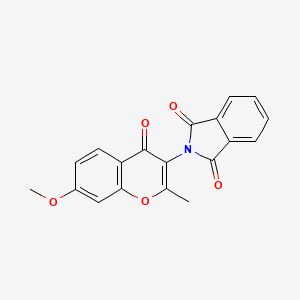
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
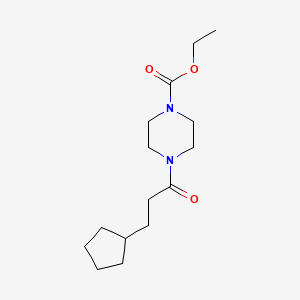
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)
